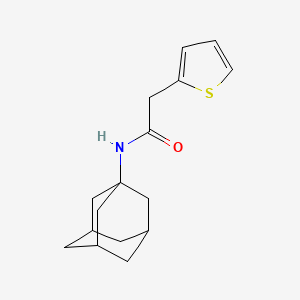

N-(1-adamantyl)-2-thiophen-2-ylacetamide

Description

N-(1-Adamantyl)-2-thiophen-2-ylacetamide is a synthetic acetamide derivative featuring a rigid adamantane moiety linked to a thiophene ring via an acetamide bridge. The adamantyl group confers high lipophilicity and metabolic stability, while the thiophene ring may enhance electronic interactions in biological systems.

Properties

IUPAC Name |

N-(1-adamantyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NOS/c18-15(7-14-2-1-3-19-14)17-16-8-11-4-12(9-16)6-13(5-11)10-16/h1-3,11-13H,4-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSXHOFLOQCIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-adamantyl)-2-thiophen-2-ylacetamide typically involves the following steps:

Adamantylation of Thiophene: The thiophene ring is first functionalized to introduce an adamantyl group. This can be achieved through a Friedel-Crafts alkylation reaction using adamantyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of Acetamide: The adamantylated thiophene is then reacted with acetic anhydride to form the corresponding acetamide. This step may involve the use of a base such as pyridine to facilitate the reaction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and reduce costs, potentially incorporating continuous flow chemistry techniques for large-scale synthesis.

Chemical Reactions Analysis

N-(1-adamantyl)-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitro groups, and alkyl groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the acetamide group would yield an amine derivative.

Scientific Research Applications

N-(1-adamantyl)-2-thiophen-2-ylacetamide has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. Adamantane derivatives are known for their antiviral, anti-Parkinsonian, and anti-Alzheimer properties, and the incorporation of a thiophene ring could enhance these effects.

Material Science: The stability and rigidity of the adamantane moiety make this compound useful in the development of advanced materials, such as polymers and nanomaterials.

Catalysis: The compound can be used as a ligand in catalytic reactions, potentially improving the efficiency and selectivity of various chemical transformations.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-thiophen-2-ylacetamide depends on its specific application. In medicinal chemistry, the adamantane moiety is known to interact with various molecular targets, such as ion channels and enzymes, to exert its effects. The thiophene ring can also interact with biological targets, potentially enhancing the compound’s overall activity. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantyl-Containing Acetamides and Thioamides

Key Differences :

- N-(1-Adamantyl)carbothioamides (e.g., compounds 5a–e , 6 , 7 ): Replace the acetamide’s oxygen with sulfur, forming thioamides. These exhibit antibacterial activity, with MIC values ranging from 16–64 µg/mL against Staphylococcus aureus .

- N-(1-Adamantyl)-2-thiophen-2-ylacetamide : The oxygen-containing acetamide likely offers greater hydrolytic stability compared to thioamides, which are prone to oxidation .

Table 1: Structural and Functional Comparison of Adamantyl Derivatives

Thiophene-Containing Acetamides

Examples :

- N-(3-acetyl-2-thienyl)-2-bromoacetamide (): Features a bromoacetyl group, enabling further functionalization. Characterized by NMR and MS, it serves as an intermediate in thiophene chemistry .

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Demonstrates twisted aromatic planes (79.7° dihedral angle) and hydrogen-bonded 1D chains, influencing crystallinity and solubility .

Pharmacological Comparisons

- Antimicrobial Activity : N-(1-Adamantyl)carbothioamides show moderate activity against Gram-positive bacteria, likely due to adamantane’s membrane-disrupting properties . The target compound’s acetamide group may reduce toxicity compared to thioamides.

- Receptor Affinity: AKB48 (adamantyl-indazole carboxamide) exhibits nanomolar affinity for CB1 receptors, suggesting adamantane’s role in enhancing ligand-receptor interactions . While the target compound’s thiophene moiety differs from indazole, its electronic profile may similarly modulate receptor binding.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-adamantyl)-2-thiophen-2-ylacetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling adamantylamine with thiophene-derived precursors. A common approach includes:

- Step 1 : Activation of 2-thiopheneacetic acid using carbodiimide reagents (e.g., EDC·HCl) to form an intermediate reactive ester .

- Step 2 : Reaction with 1-adamantylamine under controlled pH (7–8) and temperature (0–5°C) to minimize side reactions .

- Key Variables : Solvent choice (e.g., dichloromethane vs. DMF) and reaction time significantly affect purity. For example, extended reaction times (>12 hours) may lead to hydrolysis of the adamantyl group.

- Yield Optimization : Yields range from 60–85%, with higher purity achieved via recrystallization in methanol/acetone mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR :

- ¹H NMR : Adamantyl protons appear as a multiplet (δ 1.6–2.1 ppm), while thiophene protons resonate at δ 6.8–7.2 ppm. The acetamide NH signal (δ 8.1–8.3 ppm) confirms successful coupling .

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and adamantyl carbons (25–40 ppm) are diagnostic .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 316.2 (calculated for C₁₆H₂₁NOS₂). Fragmentation patterns (e.g., loss of adamantyl group) validate structural integrity .

Q. How should researchers design preliminary biological activity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize targets where adamantyl/thiophene hybrids show activity (e.g., antimicrobial or CNS targets) .

- In Vitro Screening :

- Use MIC assays for antimicrobial testing (concentration range: 1–100 µM).

- For neuroactivity, employ receptor-binding assays (e.g., NMDA or σ receptors) with radiolabeled ligands .

- Controls : Include adamantane derivatives (e.g., memantine) and thiophene analogs to isolate structural contributions .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXL for refinement .

- Common Issues : Disordered adamantyl groups may require anisotropic displacement parameter (ADP) constraints.

- Resolution : Apply twin refinement (e.g., via TWINLAW in SHELXL) if twinning is observed (common in adamantane derivatives) .

- Validation : Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) to resolve bond-length discrepancies >0.02 Å .

Q. What strategies mitigate low yields in large-scale syntheses?

- Methodological Answer :

- Scale-Up Challenges : Adamantyl steric hindrance reduces reactivity at >10 mmol scales.

- Solutions :

- Use flow chemistry to maintain low temperatures and improve mixing .

- Replace EDC·HCl with DMT-MM for higher coupling efficiency in polar aprotic solvents .

- Yield Data :

| Scale (mmol) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 5 | DCM | EDC·HCl | 82 |

| 20 | DMF | DMT-MM | 68 |

| 50 | Flow (THF) | DMT-MM | 75 |

Q. How do electronic effects of the thiophene ring influence reactivity in derivatization reactions?

- Methodological Answer :

- Electrophilic Substitution : Thiophene’s electron-rich C5 position reacts preferentially with electrophiles (e.g., bromine or nitration agents).

- Experimental Design :

- Bromination: Use NBS in CCl₄ (0°C) to yield 5-bromo derivatives (confirmed via ¹H NMR coupling constants, J = 3.8 Hz) .

- Computational Modeling**: HOMO/LUMO analysis (Gaussian 09) predicts regioselectivity; Fukui indices align with experimental results .

- Reactivity Table :

| Reaction | Conditions | Product Yield (%) |

|---|---|---|

| Bromination | NBS/CCl₄, 0°C | 90 |

| Nitration | HNO₃/H₂SO₄, 50°C | 65 |

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?

- Methodological Answer :

- Contradiction : Reported solubility in DMSO ranges from 25–45 mg/mL due to polymorphism or hydration state.

- Resolution :

- Perform DSC/TGA to identify polymorphs (endothermic peaks >150°C indicate anhydrous form) .

- Use HPLC (C18 column, MeCN/H₂O gradient) to quantify impurities affecting solubility .

- Recommendation : Pre-dry the compound at 80°C under vacuum to standardize solubility measurements .

Safety and Handling

Q. What safety protocols are essential for handling this compound in electrophilic reactions?

- Methodological Answer :

- Hazards : Potential skin sensitization (adamantyl group) and thiophene-derived toxic byproducts (e.g., SO₂) .

- Mitigation :

- Use gloveboxes for air-sensitive steps (e.g., nitration).

- Install real-time gas sensors (e.g., for H₂S) in reaction setups .

- Quench reactions with NaHCO₃ to neutralize acidic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.